molecular formula C11H8FN5 B2959252 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1956322-63-6

5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B2959252
CAS No.: 1956322-63-6
M. Wt: 229.218
InChI Key: OCJJCWTUCKXECP-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a nitrogen-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves multi-step organic synthesisThe reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction conditions such as temperature, pressure, and reactant concentrations to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its fluorophenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5/c12-8-3-1-2-7(4-8)9-5-14-6-10-15-11(13)16-17(9)10/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJJCWTUCKXECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CC3=NC(=NN23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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